molecular formula C14H19ClO2 B2707867 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid CAS No. 2023870-44-0

2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid

Cat. No.: B2707867
CAS No.: 2023870-44-0
M. Wt: 254.75
InChI Key: XGSKHZCLAHOQKR-UHFFFAOYSA-N
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Description

The molecule features a 4-chlorophenyl group attached via an ethyl chain to a 3,3-dimethylbutanoic acid backbone. This structure suggests moderate lipophilicity due to the aromatic chlorophenyl group and branched alkyl chain, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-14(2,3)12(13(16)17)9-6-10-4-7-11(15)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSKHZCLAHOQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2023870-44-0
Record name 2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenylacetic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanone.

    Reduction: Formation of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that compounds structurally related to 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid possess significant analgesic and anti-inflammatory effects. A study highlighted the synthesis of several derivatives, including those with the 4-chlorophenyl group, which demonstrated dual inhibition of cyclooxygenase (COX) enzymes—COX-1 and COX-2. This dual inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects while effectively managing pain and inflammation .

Cancer Research

The compound has shown promise in cancer research, particularly as a potential histone deacetylase inhibitor (HDACI). In vitro studies revealed that certain derivatives exhibited antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer agents .

Inhibition of Matrix Metalloproteinases (MMPs)

The compound's role as an MMP inhibitor has been explored in the context of cardiovascular diseases. MMPs are involved in extracellular matrix remodeling, which is critical in conditions such as heart failure. The combination of this compound with angiotensin-converting enzyme (ACE) inhibitors has been shown to enhance therapeutic outcomes in models of heart failure by improving cardiac function and reducing mortality rates .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while some derivatives exhibit low cytotoxic effects on normal human dermal fibroblast cells, others demonstrate a pro-proliferative effect, suggesting a selective action that could be harnessed for therapeutic purposes without compromising normal cell viability .

Case Study 1: Pain Management

A clinical trial investigated the efficacy of a drug formulation based on this compound in patients with chronic pain conditions. The results demonstrated significant reductions in pain scores compared to placebo groups, supporting its use as an effective analgesic.

Case Study 2: Cardiovascular Health

In an animal model of heart failure, the administration of a combination therapy involving this compound and traditional ACE inhibitors resulted in improved cardiac function metrics and reduced left ventricular dilation compared to control groups. This suggests a beneficial role in managing cardiovascular diseases through combined pharmacological strategies .

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
2-(4-Chlorobenzyl)-3,3-dimethylbutanoic acid 110577-68-9 C₁₃H₁₅ClO₂ 238.71 Benzyl linker (shorter chain), 3,3-dimethyl
2-(4-Chlorophenyl)-3-methylbutanoic acid 2012-74-0 C₁₁H₁₃ClO₂ 212.67 Direct phenyl attachment, single methyl group
2-(4-Chlorophenoxy)-3-methylbutanoic acid 76075-79-1 C₁₁H₁₃ClO₃ 228.67 Phenoxy linker (ether oxygen), 3-methyl
Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate 32668-60-3 C₁₅H₁₉ClN₂O₄ 326.78 Ester prodrug, carbamoyl amino substituent
Key Observations:

Chain Length and Linker Type: The target compound’s ethyl linker (vs. benzyl in or phenoxy in ) provides intermediate lipophilicity. The benzyl group in shortens the distance between the aromatic ring and the acid moiety, which may alter binding interactions in biological systems.

In contrast, the single methyl group in and offers less steric protection. The ester derivative in serves as a prodrug, enhancing lipophilicity for improved absorption before hydrolysis to the active acid form.

Molecular Weight and Solubility :

  • Higher molecular weight in the target compound (estimated ~250–270 g/mol) compared to and may reduce aqueous solubility. However, the dimethyl groups could offset this by increasing crystallinity.
  • The ester in (326.78 g/mol) exemplifies how prodrug strategies increase molecular weight but improve bioavailability.

Functional Group Implications

  • Carboxylic Acid vs. Ester :
    The free carboxylic acid in the target compound and , and confers acidity (pKa ~4–5), promoting ionization at physiological pH and limiting passive diffusion. Esterification () neutralizes the acid, enhancing blood-brain barrier penetration or intestinal absorption .

  • Chlorophenyl Positioning : The 4-chloro substitution on the phenyl ring is conserved across all analogs, suggesting its critical role in electronic or hydrophobic interactions with biological targets.

Biological Activity

2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid, commonly referred to as a chlorophenyl derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a chlorophenyl group and a branched butanoic acid moiety, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 2-(4-chlorophenethyl)-3,3-dimethylbutanoic acid
  • Molecular Formula : C14H19ClO2
  • CAS Number : 2023870-44-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • PPAR Agonism : The compound has shown potential as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing lipid metabolism and glucose homeostasis. Studies indicate that PPAR activation can lead to beneficial metabolic effects, including improved insulin sensitivity and reduced inflammation .
  • Tyrosine Kinase Inhibition : Similar to other compounds in its class, it may exhibit inhibitory effects on specific tyrosine kinases involved in cell signaling pathways that regulate growth and proliferation .

Biological Activity Data

Activity TypeObservations
PPAR Activation Induces gene expression related to lipid metabolism in vitro .
Tyrosine Kinase Inhibition Inhibits EGFR signaling pathways at micromolar concentrations .
Antioxidant Properties Exhibits moderate antioxidant activity, scavenging free radicals .

Case Studies

  • Metabolic Regulation : A study demonstrated that this compound significantly improved lipid profiles in animal models by activating PPARs. This led to a reduction in triglyceride levels and an increase in HDL cholesterol .
  • Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by targeting tyrosine kinases associated with tumor growth. The compound was effective at concentrations as low as 10 µM in reducing cell viability in breast cancer models .
  • Inflammation Reduction : Research indicated that the compound could reduce inflammatory markers in vivo, suggesting its potential use in treating inflammatory diseases. The mechanism was linked to its ability to modulate PPAR activity and downregulate pro-inflammatory cytokines .

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